

Application Note: High-Fidelity SILAC Proteomics Using L-Lysine (D8)[1]

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Compound of Interest

Compound Name: L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8)
Cat. No.: B1579957

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Abstract & Experimental Logic

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard for quantitative mass spectrometry (MS) due to its ability to mix samples at the earliest possible stage—the intact cell or lysate level—thereby nullifying downstream processing errors.[1]

This protocol details the specific application of L-Lysine-D8 (+8.05 Da). Unlike chemical labeling (e.g., TMT, iTRAQ), SILAC achieves 100% metabolic incorporation. However, the use of Lysine-D8 requires specific handling to avoid "orphan peptides" (peptides containing Arginine but no Lysine) and metabolic conversion artifacts.

The "Lysine-Only" Challenge

Standard SILAC uses both Heavy Lysine and Heavy Arginine to ensure every tryptic peptide (ending in K or R) has a heavy counterpart. When using only Lysine-D8:

- **Quantification Limitation:** Only peptides containing Lysine can be quantified. C-terminal Arginine peptides will appear as singlets (Light only).

- Enzyme Choice: To maximize coverage, Lys-C (which cleaves only at Lysine) is often preferred over Trypsin, or data analysis must be filtered strictly for Lys-containing peptides.

Materials & Reagents

Core Labeling Reagents

Reagent	Specification	Critical Note
Heavy Lysine	L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8)	Isotopic Purity >99%. Mass shift: +8.05 Da.
SILAC Media	DMEM or RPMI 1640 (Lys/Arg Deficient)	Must be devoid of both Lys and Arg initially.
FBS	Dialyzed Fetal Bovine Serum (10 kDa MWCO)	CRITICAL: Standard FBS contains light Lysine. Using non-dialyzed FBS will prevent full heavy incorporation.
Light Lysine	L-Lysine:2HCl (Natural Isotope)	For the "Light" control condition.
Arginine	L-Arginine:HCl (Natural Isotope)	Required for cell health. See Proline Strategy below.
Proline	L-Proline (Natural Isotope)	200 mg/L.[2] Essential to prevent Arginine-to-Proline conversion artifacts.[2]

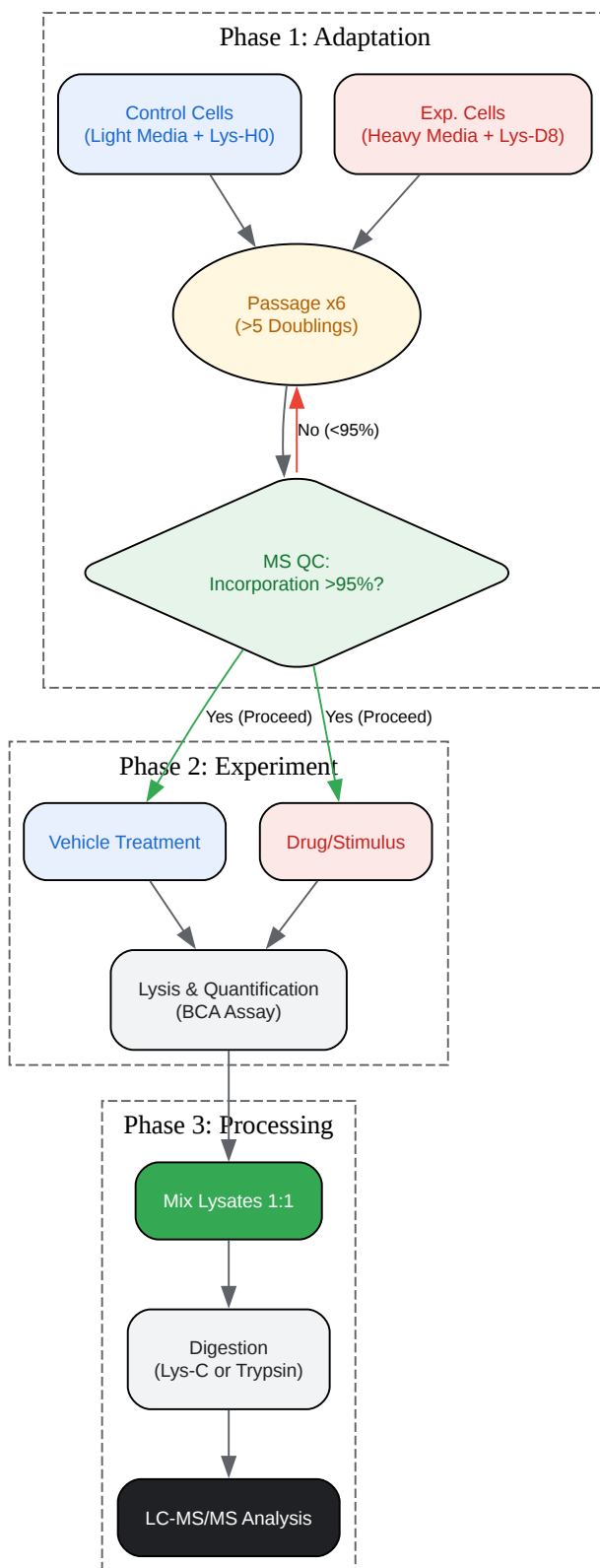
Digestion & Processing[4][5]

- Lysis Buffer: 8M Urea, 50 mM Tris-HCl (pH 8.0), 1x Protease/Phosphatase Inhibitors.
- Enzymes:
 - Lys-C (Endoproteinase Lys-C): Preferred for Lys-only labeling.
 - Trypsin (Sequencing Grade): Standard, but generates non-quantifiable Arg-only peptides in this specific workflow.

- Reduction/Alkylation: DTT (Dithiothreitol) and IAA (Iodoacetamide).

Workflow Visualization

The following diagram illustrates the parallel processing and convergence points. Note the critical "Incorporation Check" loop.



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Caption: Parallel workflow for SILAC. The critical decision point is the incorporation efficiency check after 5-6 cell doublings.

Step-by-Step Protocol

Phase 1: Media Preparation

Objective: Create defined media where the only source of Lysine is the specific isotope.

- Base Media: Thaw 500 mL of Lys/Arg-deficient DMEM.
- FBS Preparation: Thaw Dialyzed FBS. Add to media at 10% (50 mL).
 - Why Dialyzed? Standard FBS contains ~30-50 mg/L of light Lysine. This would dilute your label and cap incorporation at ~80%.
- Heavy Media (Condition H):
 - Add L-Lysine-D8 to a final concentration of 0.4 mM (approx. 73 mg/L for Lys:2HCl). Note: Match the molar concentration of the original formulation (e.g., DMEM standard is 0.8 mM Lys, RPMI is 0.2 mM. Adjust accordingly).
 - Add Light Arginine (standard concentration, e.g., 28-84 mg/L depending on media).
 - Pro-Tip: Add L-Proline at 200 mg/L.[2] This saturates the proline biosynthetic pathway, preventing the cell from converting your Arginine into Proline (the "Arginine-to-Proline conversion" artifact).
- Light Media (Condition L):
 - Add Light Lysine (natural) to the same concentration as Condition H.
 - Add Light Arginine and Proline identical to Condition H.
- Filter Sterilize: Use a 0.22 μ m PES filter.

Phase 2: Cell Adaptation (Metabolic Labeling)

Objective: Replace the cellular proteome with heavy isotopes.

- Seeding: Split low-passage cells into two populations: Light (L) and Heavy (H).
- Passaging: Culture cells for at least 5-6 cell doublings.
 - Calculation: If split ratio is 1:2, you need 6 passages. If 1:5, you need ~3 passages.
 - Reasoning: After 5 doublings, the theoretical remaining light proteome is .
- Validation (Crucial Step):
 - Harvest a small aliquot of Heavy cells (10^5 cells).
 - Lyse and digest (mini-prep).
 - Run a short LC-MS gradient.
 - QC Check: Analyze BSA or high-abundance proteins (e.g., Actin, Tubulin). The ratio of Heavy/Light peptides should be >20:1 (>95% incorporation).
 - Do not proceed to the experiment until this threshold is met.

Phase 3: Experimental Treatment

- Seed: Plate adapted Light and Heavy cells into experimental dishes (e.g., 10 cm dishes). Ensure equal cell density.
- Treat: Apply vehicle to Light cells and Drug/Stimulus to Heavy cells (or vice versa —"Forward" and "Reverse" labeling is recommended for validation).
- Harvest:
 - Wash cells 3x with ice-cold PBS (removes serum albumin).
 - Aspirate PBS completely.

Phase 4: Lysis & Mixing (The "Point of Convergence")

Objective: Mix samples 1:1 based on protein mass to ensure accurate quantitation.

- Lysis: Add 8M Urea Lysis Buffer (approx 500 μ L per 10cm dish). Scrape and collect.
- Sonication: Sonicate lysates (3x 10s pulses) to shear DNA and reduce viscosity.
- Clarification: Centrifuge at 16,000 x g for 15 min at 4°C. Transfer supernatant.
- Quantification: Perform a BCA or Bradford assay.
 - Note: If using Urea, ensure your BCA kit is compatible (most are compatible up to 3M Urea; dilute samples if necessary).
- Mixing: Mix exactly equal amounts of protein (e.g., 100 μ g Light + 100 μ g Heavy) into a new tube.
 - Self-Validation: The accuracy of your final ratio depends entirely on this pipetting step.

Phase 5: Digestion (In-Solution)

- Reduction: Add DTT (final 5 mM). Incubate 30 min at 56°C.
- Alkylation: Add IAA (final 15 mM). Incubate 20 min at Room Temp (Dark).
- Dilution: Dilute the Urea concentration to <2M using 50 mM Tris-HCl or Ammonium Bicarbonate. (Trypsin is inhibited by high Urea).
- Enzyme Addition:
 - Option A (Standard): Add Trypsin (1:50 enzyme:protein ratio).
 - Option B (Lys-D8 Specific): Add Lys-C (1:50).
 - Why Lys-C? Lys-C cleaves only at Lysine. This ensures every peptide has a C-terminal Lys-D8 (except the protein C-terminus). This maximizes the number of quantifiable peptides in a "Lys-only" experiment.
- Incubation: Overnight at 37°C.

- Desalting: Clean up peptides using C18 StageTips or Sep-Pak cartridges.

Mass Spectrometry & Data Analysis

MS Acquisition Parameters[2][6][7]

- Type: Data Dependent Acquisition (DDA).
- Resolution: High resolution (e.g., 60k or 120k on Orbitrap) is required to resolve the neutron peaks.
- Dynamic Exclusion: Enable (e.g., 30s) to maximize depth.

MaxQuant / Search Engine Configuration

To analyze Lys-D8 data correctly, configure the search engine (e.g., MaxQuant, Proteome Discoverer) as follows:

Parameter	Setting
Multiplicity	2 (Doublet: Light and Heavy)
Label (Heavy)	Lys8 (Select Lys8 or manually define +8.0538 Da on K)
Label (Light)	None (or Lys0)
Enzyme	Trypsin/P (if using Trypsin) OR LysC/P (if using Lys-C)
Fixed Mod	Carbamidomethyl (C)
Variable Mod	Oxidation (M), Acetylation (Protein N-term)
Re-quantify	Enable (helps with low abundance ratios)

Interpreting the Results (Self-Validation)

- Ratio H/L = 1.0: No change in protein expression.
- Ratio H/L > 1.5 or < 0.66: Significant regulation (typical threshold).

- QC Check: Plot the distribution of log₂(H/L) ratios. The median should be centered at 0 (1:1). If the median is shifted, it indicates a mixing error in Phase 4. Normalization algorithms can correct small shifts, but large shifts (>20%) require repeating the mix.

References

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